Cas no 1366693-87-9 (4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one)

4-(5-Fluoro-2-methoxyphenyl)pyrrolidin-2-one is a fluorinated pyrrolidinone derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a pyrrolidin-2-one core with a substituted phenyl ring, featuring a fluorine atom at the 5-position and a methoxy group at the 2-position, which may enhance metabolic stability and binding affinity in bioactive molecules. This compound is of interest as a building block for drug discovery, particularly in the development of CNS-targeting agents or enzyme inhibitors due to its balanced lipophilicity and electronic properties. The fluorine substitution can improve bioavailability, while the methoxy group offers versatility for further functionalization. Suitable for use in medicinal chemistry and as a synthetic intermediate.
4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one structure
1366693-87-9 structure
Product Name:4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one
CAS No:1366693-87-9
MF:C11H12FNO2
MW:209.216886520386
CID:5917356
PubChem ID:165661513
Update Time:2025-05-20

4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one
    • 1366693-87-9
    • EN300-1828156
    • Inchi: 1S/C11H12FNO2/c1-15-10-3-2-8(12)5-9(10)7-4-11(14)13-6-7/h2-3,5,7H,4,6H2,1H3,(H,13,14)
    • InChI Key: VLAPACNAPMDGDP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)C1CC(NC1)=O)OC

Computed Properties

  • Exact Mass: 209.08520679g/mol
  • Monoisotopic Mass: 209.08520679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.3Ų

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Additional information on 4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one

Introduction to 4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one (CAS No. 1366693-87-9)

4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1366693-87-9, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of a pyrrolidinone core appended with a fluoro-substituted and methoxy-substituted aromatic ring suggests a unique set of chemical and biological properties that make it a promising candidate for further investigation.

The compound's structure, featuring a 5-fluoro-2-methoxyphenyl group, introduces both electronic and steric influences that can modulate its reactivity and interaction with biological targets. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules, while the methoxy group can contribute to lipophilicity and solubility profiles. These characteristics are critical in the design of novel therapeutic agents where precise control over molecular properties is essential.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various disease pathways. 4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one has been explored as a potential scaffold for drugs affecting neurological disorders, cancer, and inflammatory conditions. Its pyrrolidinone moiety is a common feature in bioactive molecules, often serving as a pharmacophore that interacts with biological receptors or enzymes. The specific substitution pattern on the aromatic ring further fine-tunes these interactions, making the compound a versatile building block for drug discovery.

One of the most compelling aspects of 4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one is its potential as an intermediate in synthesizing more complex pharmaceuticals. The pyrrolidinone ring can be further functionalized through various chemical reactions, allowing chemists to introduce additional pharmacological motifs. This flexibility is particularly valuable in medicinal chemistry, where iterative design and optimization are key to developing drugs with improved efficacy and safety profiles.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development. The electron-withdrawing nature of fluorine can influence the electronic distribution of the molecule, affecting both its binding mode and pharmacokinetic properties. For instance, fluorine atoms have been shown to increase binding affinity by modulating hydrogen bonding interactions or by participating in halogen bonds with biological targets. In the context of 4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one, these effects could be exploited to develop highly selective inhibitors with reduced off-target effects.

The methoxy group on the aromatic ring also plays a crucial role in determining the compound's behavior. Methoxy-substituted phenols are known for their ability to enhance solubility while maintaining lipophilicity, which is advantageous for oral bioavailability. Additionally, methoxy groups can participate in hydrogen bonding interactions, further contributing to the compound's binding affinity and specificity. These features make 4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one a promising candidate for further exploration in drug discovery.

In academic research, 4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one has been used as a starting material for synthesizing analogs with modified substitution patterns. By systematically varying the positions and types of substituents on the aromatic ring or the pyrrolidinone core, researchers can gain insights into structure-activity relationships (SAR). Such studies are fundamental to understanding how changes in molecular structure affect biological activity, providing valuable data for designing next-generation drugs.

The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it an interesting candidate for materials science applications, such as ligands in catalysis or components in advanced polymers. The ability to functionalize both the pyrrolidinone ring and the aromatic moiety offers chemists a wide range of possibilities for tailoring properties according to specific needs.

From a synthetic chemistry perspective, 4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one presents challenges and opportunities alike. The presence of both fluorine and oxygen-containing functional groups requires careful consideration during synthesis to ensure high yields and purity. However, modern synthetic techniques have made it increasingly feasible to handle such complex molecules efficiently. Advances in catalysis and green chemistry have also contributed to more sustainable approaches for producing this compound.

The future prospects of 4-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one are bright, particularly as more research emerges on its biological activity and synthetic utility. Collaborative efforts between academic institutions and pharmaceutical companies will likely accelerate its development into novel therapeutic agents. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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